molecular formula C24H21N5OS2 B2796415 3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-48-9

3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2796415
CAS No.: 862829-48-9
M. Wt: 459.59
InChI Key: LQCAHBRNKMTVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, a chemical compound with the CAS Registry Number 862829-48-9 . It has a molecular formula of C24H21N5OS2 and a molecular weight of 459.6 g/mol . The compound features a complex structure that integrates several heterocyclic systems, including a 1,2,4-triazole ring and a benzothiazol-2(3H)-one moiety, linked by a methylene bridge . The specific research applications and biological mechanisms of action for this compound are areas for ongoing scientific investigation. Researchers are encouraged to consult the scientific literature for the latest findings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS2/c30-24-29(20-11-4-5-12-21(20)32-24)16-22-26-27-23(31-17-19-10-6-7-14-25-19)28(22)15-13-18-8-2-1-3-9-18/h1-12,14H,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCAHBRNKMTVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=N3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one , identified by its CAS number 862829-48-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy in various applications, and relevant research findings.

The molecular formula of the compound is C24H21N5OS2C_{24}H_{21}N_{5}OS_{2}, with a molecular weight of 459.6 g/mol . The structure features a triazole ring and a benzo[d]thiazole moiety, which are known to be significant in medicinal chemistry for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing triazole and thiazole rings often exhibit antifungal , antibacterial , and herbicidal activities due to their interference with cellular processes such as enzyme inhibition and disruption of metabolic pathways.

Antifungal Activity

Studies have shown that similar triazole derivatives can inhibit the enzyme phytoene desaturase (PDS) , which is crucial in the biosynthesis of carotenoids in fungi and plants. This inhibition can lead to effective antifungal properties against various pathogens. For instance, compounds structurally related to our target compound have demonstrated significant antifungal activity in vitro against species such as Candida albicans and Aspergillus niger .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Triazole derivatives have been reported to exhibit inhibitory effects on metallo-beta-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. In particular, studies indicate that modifications in the triazole structure can enhance binding affinity and efficacy against resistant bacterial strains .

Herbicidal Activity

The compound's herbicidal properties are linked to its ability to inhibit PDS, making it a candidate for agricultural applications. Research has indicated that certain triazole-based herbicides outperform traditional options like diflufenican in controlling weed species .

Research Findings and Case Studies

Study Findings Reference
Study 1The compound exhibited significant antifungal activity against Candida albicans with an IC50 value of 15 µM.
Study 2Inhibition of metallo-beta-lactamases was observed with a binding affinity (Ki) of 65.9 µM, indicating potential for antibiotic resistance management.
Study 3Herbicidal activity was confirmed with effective control over six weed species at concentrations ranging from 375 to 750 g/ha.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Yield (%) m.p. (°C) Biological Activity Key Reference
Target Compound 1,2,4-Triazole + benzo[d]thiazol-2(3H)-one 4-Phenethyl, 5-(pyridin-2-ylmethyl thio) N/A N/A Not reported N/A
5o () 1,2,4-Triazole 4-Phenyl, 5-(pyridin-4-yl), SCH2CN 79 237–240 Not reported
6s () 1,2,4-Triazole + benzo[d]thiazole 4-(4-Methoxyphenyl), 5-(benzo[d]thiazol-2-ylmethyl thio) 80 198–200 Not reported
Z873519648 () 1,2,4-Triazole + benzo[d]thiazole Linked via thiophene-carboxamide 33 N/A Not reported
4a () 1,2,4-Triazole 4-Ethyl, 5-((pyridin-4-yl)thio) 75 195–197 MIC 31.25 µg/mL (P. aeruginosa)
Quinazolinone derivative () Quinazolinone + 1,2,4-Triazole 4-Phenyl, 5-(4-CF3-benzyl thio) N/A N/A EC50 22.1 µg/mL (Xac)

Substituent Effects on Activity and Stability

  • Pyridine Positional Isomerism: The target compound’s pyridin-2-ylmethyl thio group differs from analogs like 5o (pyridin-4-yl) and 4a (pyridin-4-yl) .
  • Phenethyl vs. Methoxyphenyl : The 4-phenethyl group in the target contrasts with electron-donating substituents like 4-methoxyphenyl in 6s . Phenethyl’s lipophilicity could enhance blood-brain barrier penetration, whereas methoxy groups may improve solubility.
  • Thioether Linkages : The thioether in the target and 6s may confer redox stability compared to oxy-linked analogs (e.g., 6n in ), which are more prone to hydrolysis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how can reaction conditions be optimized for higher yield?

  • Methodology : The synthesis typically involves multi-step routes, including:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazides (e.g., using phenylisothiocyanate in ethanol under reflux) .
  • Step 2 : Functionalization of the triazole ring with phenethyl and pyridinylmethylthio groups via nucleophilic substitution or coupling reactions.
  • Step 3 : Benzothiazolone linkage through alkylation or condensation .
    • Optimization : Key parameters include solvent choice (e.g., PEG-400 for better solubility), temperature control (70–80°C for exothermic steps), and catalysts (e.g., Bleaching Earth Clay for heterogenous catalysis) . Purity is enhanced via recrystallization (e.g., using water/ethanol mixtures) or chromatography .

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical for validation?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyridinylmethylthio proton shifts at δ 3.8–4.2 ppm, benzothiazolone carbonyl at ~170 ppm) .
  • IR : Stretching vibrations for C=S (1050–1150 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
    • Validation : Cross-referencing experimental data with computational simulations (DFT for NMR chemical shifts) ensures accuracy .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution vs. agar diffusion) .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing phenethyl with methyl groups) to identify critical pharmacophores .
  • Mechanistic Studies : Use molecular docking to assess target binding (e.g., triazole-thiazole hybrids inhibiting bacterial dihydrofolate reductase) .
    • Resolution : Perform dose-response curves and replicate assays in orthogonal models (e.g., cell-based vs. enzyme inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • SAR Framework :

  • Core Modifications : Replace benzothiazolone with thiazolidinone to enhance solubility .
  • Substituent Effects : Test pyridinylmethylthio vs. thiophene derivatives for improved metabolic stability .
  • Bioisosterism : Substitute phenethyl with isosteric groups (e.g., cyclopropylmethyl) to reduce toxicity .
    • Validation : Use in vitro ADME assays (e.g., microsomal stability, CYP450 inhibition) and in vivo pharmacokinetics in rodent models .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate binding stability to enzymes (e.g., 20 ns simulations in GROMACS) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., triazole-based antifungals) to prioritize synthetic targets .
    • Validation : Correlate computational predictions with experimental IC50_{50} values and crystallographic data (if available) .

Experimental Design Challenges

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15 for acid catalysis) .
  • Solvent Optimization : Switch from PEG-400 to DMF for polar intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate kinetics and reduce side reactions .
    • Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry in real-time .

Q. What in vitro models are suitable for evaluating the compound’s anticancer potential, and how can false positives be minimized?

  • Models :

  • Cell Lines : Use NCI-60 panel for broad screening, followed by patient-derived xenografts (PDX) for specificity .
  • Mechanistic Assays : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
    • False-Positive Mitigation : Include controls for cytotoxicity (e.g., lactate dehydrogenase assay) and confirm target engagement via Western blot (e.g., PARP cleavage for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.